3-Chloro-2-methylbutan-2-ol
Overview
Description
“3-Chloro-2-methylbutan-2-ol” is an organic compound with the molecular formula C5H11ClO . It has a molecular weight of 122.59 . This compound is also known by its IUPAC name, 3-chloro-2-methyl-2-butanol .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-carbon chain with a chlorine atom attached to the third carbon and a hydroxyl group (OH) attached to the second carbon . The second carbon is also connected to a methyl group .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” were not found in the available literature, alcohols like this compound generally undergo reactions such as dehydration, oxidation, and substitution .
Scientific Research Applications
Chemical Reactions and Decomposition
3-Chloro-2-methylbutan-2-ol is involved in various chemical reactions and decomposition processes. For instance, it participates in acid-catalyzed eliminations resulting in the formation of corresponding but-1-enes, as evidenced in the study of 1,2-diaryl-4-dimethylamino-3-methylbutan-2-ols and their 2-chlorobutanes derivatives (Casy, Myers, & Pocha, 1966). Moreover, this compound has been identified as a potential disinfection by-product in treated drinking water, highlighting its relevance in water treatment and environmental chemistry (Jobst et al., 2011).
Solvolysis and Kinetics
Research on the solvolysis and kinetics of related tert-alkyl halides, including this compound, reveals insights into the solvent interactions and the mechanisms affecting reaction rates (Albuquerque, Moita, & Gonçalves, 2001). These studies are crucial for understanding the behavior of such compounds in different chemical environments.
Spectroscopy and Molecular Analysis
Spectroscopic analysis of ionized 3-methylbutan-2-ol, a compound structurally related to this compound, provides insights into fragmentation and molecular interactions. Such studies are instrumental in understanding the stability and behavior of these molecules at the atomic level (George & Holmes, 1990).
Physical Properties and Interactions
Investigations into the physical properties of compounds similar to this compound, such as their densities, viscosities, and solution enthalpies, are essential for applications in material science and engineering. These properties determine how such compounds behave in different mixtures and environments (Iloukhani, Giahshenas, & Khanlarzadeh, 2013).
Potential in Microbial Volatile Organic Compounds Detection
Research on microbial volatile organic compounds (MVOCs) in air, involving compounds like 3-methylbutan-2-ol, suggests potential applications of this compound in environmental monitoring and health. Such studies contribute to understanding indoor air quality and its impact on human health (Elke et al., 1999).
Mechanism of Action
Target of Action
3-Chloro-2-methylbutan-2-ol is an organic compound that belongs to the class of alcohols Like other alcohols, it may interact with various biological molecules, including proteins and lipids, altering their structure and function .
Mode of Action
As an alcohol, it likely interacts with its targets through hydrogen bonding . This interaction can lead to changes in the conformation and function of the target molecules .
Biochemical Pathways
Alcohols in general can affect various biochemical pathways, depending on their specific targets .
Pharmacokinetics
Like other small alcohols, it is likely to be well-absorbed and distributed throughout the body . Its metabolism and excretion would depend on various factors, including its specific interactions with metabolic enzymes .
Result of Action
Like other alcohols, it may cause changes in the structure and function of its target molecules, potentially leading to various cellular effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other solvents can affect its solubility and therefore its bioavailability . Additionally, factors such as pH and temperature can influence its stability and reactivity .
properties
IUPAC Name |
3-chloro-2-methylbutan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO/c1-4(6)5(2,3)7/h4,7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHQXKBKFKTDMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80615934 | |
Record name | 3-Chloro-2-methyl-2-butanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80615934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
21326-62-5 | |
Record name | 3-Chloro-2-methyl-2-butanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80615934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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